N-(4-Hydroxy-2-methylphenyl)acetamide
Description
N-(4-Hydroxy-2-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a hydroxyl group at the para-position (C4) and a methyl group at the ortho-position (C2). It is synthesized via acetylation of para-amino-m-cresol using acetic anhydride . Its structural attributes—the electron-donating hydroxyl and methyl groups—influence its electronic, solubility, and pharmacological properties.
Properties
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-8(12)3-4-9(6)10-7(2)11/h3-5,12H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCVGBNQZNQBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192632 | |
| Record name | N-(4-Hydroxy-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39495-15-3 | |
| Record name | N-(4-Hydroxy-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39495-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxy-2-methylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039495153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Hydroxy-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxy-2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.504 | |
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| Record name | N-(4-HYDROXY-2-METHYLPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9TBV6FR7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes for N-(4-Hydroxy-2-methylphenyl)acetamide
Direct Acetylation of 4-Hydroxy-2-methylaniline
The most straightforward method involves acetylation of 4-hydroxy-2-methylaniline using acetic anhydride or acetyl chloride. This single-step reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acetylating agent.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or aqueous mixtures.
- Temperature : 60°C for 1 hour.
- Catalyst : Pyridine or sodium hydroxide to scavenge HCl (if using acetyl chloride).
Procedure :
4-Hydroxy-2-methylaniline is dissolved in THF, followed by dropwise addition of acetic anhydride. The mixture is heated under reflux, cooled, and precipitated to yield the crude product. Purification via recrystallization from ethanol/water affords the pure compound.
Nitro Reduction Followed by Acetylation
When 4-hydroxy-2-methylaniline is unavailable, the compound can be synthesized from 2-methyl-4-nitrophenol through a two-step process:
Step 1: Catalytic Hydrogenation of 2-Methyl-4-nitrophenol
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.
Reaction Conditions :
- Catalyst : 10% Palladium on activated carbon.
- Solvent : THF at ambient temperature.
- Hydrogen Pressure : Atmospheric pressure.
Procedure :
2-Methyl-4-nitrophenol is hydrogenated in THF until hydrogen uptake ceases. Filtration and solvent removal yield 4-amino-2-methylphenol.
Step 2: Acetylation of the Intermediate Amine
The resulting 4-amino-2-methylphenol is acetylated as described in Section 1.1.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency, scalability, and minimal by-product formation. Key adaptations from laboratory methods include:
- Continuous Flow Reactors : Enhance reaction control and reduce processing time.
- Solvent Recovery Systems : THF and acetic anhydride are recycled to minimize waste.
- Catalyst Recycling : Palladium catalysts are filtered and reused to lower costs.
Optimized Parameters :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 1–24 hours | 30–60 minutes |
| Temperature | 60°C | 80–100°C |
| Yield | 80% | 85–90% |
Mechanistic Insights and Side Reactions
Competing Reactions During Acetylation
- O-Acetylation : The phenolic -OH group may undergo undesired acetylation, forming diacetylated by-products. This is mitigated by using controlled stoichiometry (1:1 molar ratio of amine to acetic anhydride).
- Oxidation : Exposure to air can oxidize the phenolic group, necessitating inert atmospheres (N₂ or Ar).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Acetylation | Single-step, high atom economy | Requires pure starting amine | 80 |
| Nitro Reduction | Avoids scarce starting materials | Multi-step, longer reaction time | 70–80 |
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
N-(4-Hydroxy-2-methylphenyl)acetamide serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form quinones.
- Reduction: Nitro groups can be reduced to amines.
- Substitution: The aromatic ring can participate in electrophilic substitution reactions such as nitration and sulfonation.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to specific molecular targets allows it to modulate various biochemical pathways. For instance, it has been investigated for its effects on protein interactions and cellular responses .
Industrial Applications
This compound is utilized in the production of dyes, pigments, and specialty chemicals. Its properties make it suitable for applications in textile manufacturing and other industries where colorants are essential .
Analytical Chemistry
This compound is also used in analytical methods for monitoring substances such as o-toluidine in urine samples that have undergone enzymatic processes. This application is particularly relevant in toxicology and environmental studies .
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of this compound on specific enzymes, researchers found that the compound effectively reduced enzyme activity by binding at the active site. This interaction was quantified using kinetic assays, demonstrating its potential therapeutic applications in controlling enzyme-related diseases.
Case Study 2: Toxicological Assessment
A toxicological assessment evaluated the safety profile of this compound. Mice exposed to varying concentrations exhibited dose-dependent increases in lymph node weights and cellularity, indicating sensitization reactions. These findings underscore the importance of understanding the compound's safety for industrial applications .
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
A. Electron-Donating vs. Electron-Withdrawing Groups
- N-(4-Methoxyphenyl)acetamide derivatives (e.g., compounds 38–40 in ): Methoxy groups enhance electron density, improving interactions with cancer cell targets. These derivatives exhibit superior anti-cancer activity (IC₅₀ < 10 µM) against HCT-1, MCF-7, and PC-3 cell lines compared to the hydroxylated analog .
- N-(4-Fluorophenyl)acetamide derivatives: Fluorine’s electronegativity increases metabolic stability. (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) shows applications in polymer chemistry but lacks direct cytotoxic data .
- Chlorinated Derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide): Chlorine’s lipophilicity enhances membrane permeability but may increase toxicity. These compounds are reported as photodegradation products of paracetamol, with uncharacterized bioactivity .
B. Positional Isomerism
Physicochemical Properties
| Compound | Substituents | Solubility | LogP (Predicted) | Stability |
|---|---|---|---|---|
| N-(4-Hydroxy-2-methylphenyl)acetamide | -OH (C4), -CH₃ (C2) | Moderate in water | 1.2–1.5 | Stable at RT |
| N-(4-Fluorophenyl)acetamide | -F (C4) | Low in water | 2.0–2.3 | High |
| N-(4-Nitrophenyl)acetamide | -NO₂ (C4) | Very low | 2.5–3.0 | Photolabile |
| N-(4-Methoxyphenyl)acetamide | -OCH₃ (C4) | Moderate in EtOH | 1.8–2.1 | Oxidation-prone |
Toxicity and Metabolic Profiles
- Deacetylation Susceptibility : N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat tissues, suggesting that hydroxylation adjacent to the acetamide group increases metabolic clearance . The target compound’s para-hydroxyl group may similarly influence its metabolic fate.
- Cytotoxicity: While N-(4-hydroxyphenethyl)acetamide shows moderate activity (), the target compound’s derivatives (e.g., quinoxaline-diones) exhibit higher specificity against cancer cells .
Biological Activity
N-(4-Hydroxy-2-methylphenyl)acetamide, also known as 4-hydroxy-2-methylacetanilide, is a compound of significant interest due to its various biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.
This compound has a molecular formula of and a melting point of approximately 125 °C. It is synthesized through acylation reactions involving 4-hydroxy-2-methylphenol and acetic anhydride or acetyl chloride. The compound exhibits a refractive index of 1.604 and a boiling point of 364.5 °C, indicating its stability under heat .
Pharmacological Activities
1. Analgesic Properties
Research has shown that this compound possesses analgesic properties similar to those of paracetamol (acetaminophen). It has been evaluated for its efficacy in pain relief without the hepatotoxic effects commonly associated with traditional analgesics. In studies involving mouse models, the compound demonstrated a significant reduction in pain response comparable to that of paracetamol but with markedly lower liver toxicity .
2. Antipyretic Effects
In addition to its analgesic capabilities, this compound exhibits antipyretic effects. It effectively reduces fever in animal models, making it a candidate for further development as a safer alternative to existing antipyretics .
3. Cytotoxicity Studies
Cytotoxic evaluations reveal that while the compound shows potential in therapeutic applications, it also exhibits cytotoxic effects at higher concentrations. For instance, in vitro tests indicated that it could induce apoptosis in certain cancer cell lines, suggesting a dual role as both an analgesic and a potential anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Hepatotoxicity Reduction
A study focused on the modification of this compound to enhance its pharmacokinetic profile while reducing hepatotoxicity found that derivatives of this compound maintained analgesic properties with significantly lower liver damage markers in treated mice compared to paracetamol. Kaplan-Meier survival curves indicated that while paracetamol resulted in only 30% survival at high doses, the modified compounds showed no fatalities over the same period .
Further investigations into the mechanism of action revealed that this compound interacts with cyclooxygenase enzymes, inhibiting their activity and thereby reducing prostaglandin synthesis involved in pain and fever pathways. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), though with a distinct safety profile .
Q & A
Q. What are the standard synthetic routes for N-(4-Hydroxy-2-methylphenyl)acetamide, and how is its structural purity confirmed?
Answer: The compound is typically synthesized via amidation reactions. For analogs like N-(4-methoxyphenyl)acetamide, a common method involves reacting substituted benzaldehydes (e.g., 4-hydroxy-2-methylbenzaldehyde) with acetamide derivatives under acidic or basic conditions. Purification often employs recrystallization from aqueous or methanol solutions . Structural confirmation requires multi-technique characterization:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: While direct safety data for this compound is limited, structurally similar acetamides (e.g., N-(4-methoxyphenyl)acetamide) require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- First-aid measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
Answer: Derivatization strategies focus on optimizing substituents for target interactions:
- Electron-donating groups : Methoxy or methyl groups at the phenyl ring improve solubility and bioavailability.
- Heterocyclic additions : Morpholino or piperidinyl groups (e.g., in N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide) enhance anti-cancer activity by targeting kinase pathways .
- Coupling agents : Use TBTU or HATU for efficient amide bond formation in complex analogs .
Q. What methodologies resolve discrepancies in cytotoxicity data across studies involving acetamide derivatives?
Answer: Variability in cytotoxicity (e.g., IC50 values) may arise from:
- Cell line specificity : Test across diverse lines (e.g., HCT-116, MCF-7) to identify selective activity.
- Assay conditions : Standardize MTT assay incubation times (e.g., 48–72 hours) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Compound purity : Validate via HPLC and elemental analysis to exclude impurities influencing results .
Q. How does X-ray crystallography inform the molecular interactions of this compound analogs?
Answer: Crystal structure analysis (e.g., for N-(4-hydroxy-2-nitrophenyl)acetamide) reveals:
- Hydrogen bonding networks : Between acetamide carbonyl and hydroxyl groups, stabilizing the lattice.
- Packing motifs : Planar aromatic systems facilitate π-π stacking, influencing solubility and crystallinity.
Such data aids in rational drug design by correlating solid-state behavior with bioavailability .
Q. What strategies optimize the synthesis of this compound for scalability in preclinical studies?
Answer:
- Catalyst screening : Use palladium or copper catalysts for efficient C-N bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction yields.
- Green chemistry : Replace toxic reagents (e.g., phosgene) with urea or carbamates for sustainable scaling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anti-inflammatory vs. cytotoxic effects of acetamide derivatives?
Answer:
- Dose-dependent studies : Low doses may exhibit anti-inflammatory effects via COX-2 inhibition, while higher doses induce apoptosis.
- Mechanistic profiling : Use transcriptomics (e.g., RNA-seq) to differentiate pathways (e.g., NF-κB vs. p53 activation).
- In vivo validation : Compare rodent models of inflammation and xenograft tumors to contextualize results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
